N-[(oxolan-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[(oxolan-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine is a compound that belongs to the class of thienopyrimidines. . The structure of this compound consists of a thieno[2,3-d]pyrimidine core with an oxolan-2-ylmethyl group attached to the nitrogen atom at the 4-position.
Preparation Methods
The synthesis of N-[(oxolan-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in the presence of a desiccant like calcium chloride. Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidine .
Chemical Reactions Analysis
N-[(oxolan-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The major products formed from these reactions are thienopyrimidine-4-ones and thienopyrimidine-2,4-diones .
Scientific Research Applications
N-[(oxolan-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications. In medicinal chemistry, it has been studied for its potential anticancer activities, particularly targeting VEGFR-2 . The compound has shown promising results in inhibiting cancer cell growth and inducing apoptosis in cancer cells . Additionally, thienopyrimidines have been explored for their antiviral, antioxidant, and antimalarial properties . In the field of biology, these compounds have been investigated for their role in modulating reactive oxygen species and maintaining redox equilibrium .
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine involves targeting specific molecular pathways. For instance, it has been shown to inhibit VEGFR-2, leading to the suppression of cancer cell proliferation . The compound induces cell cycle arrest in the G2/M phase and promotes apoptosis by increasing the levels of pro-apoptotic proteins like BAX and decreasing the levels of anti-apoptotic proteins like Bcl-2 . Additionally, it activates caspase-8 and caspase-9, further promoting apoptosis .
Comparison with Similar Compounds
N-[(oxolan-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives. Similar compounds include thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . These compounds share a similar core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific oxolan-2-ylmethyl group, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C11H13N3OS |
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Molecular Weight |
235.31 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H13N3OS/c1-2-8(15-4-1)6-12-10-9-3-5-16-11(9)14-7-13-10/h3,5,7-8H,1-2,4,6H2,(H,12,13,14) |
InChI Key |
QZBLPCZDYPWHTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
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